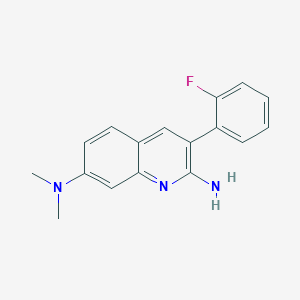![molecular formula C16H11NO3S3 B605663 [4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate CAS No. 915798-75-3](/img/structure/B605663.png)
[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATB-429 is a hydrogen sulfide-releasing derivative of mesalamine that exerts antinociceptive effects in a model of postinflammatory hypersensitivity. It may also have antitumor effects.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : Derivatives of 5-amino-2-hydroxybenzoic acid have been synthesized and evaluated for their antimicrobial properties. They show significant activity against various bacteria, including S. aureus and E. coli, and fungi like A. niger (Hussain, Sharma, & Amir, 2008).
Anticancer Activities : Research on metal ion complexes derived from compounds related to 5-amino-2-hydroxybenzoate has shown potential in cancer treatment. For example, gold (III) and nickel (II) complexes have demonstrated cytotoxic effects against breast cancer cell lines (Ghani & Alabdali, 2022).
Inflammatory and Analgesic Effects : Novel derivatives, including those related to 1,3,4-oxadiazole and pyrazoles, have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. They show promising results in various biological assays (Faheem, 2018).
Electrochemical Applications : Studies have been conducted on the electrochemical behavior of compounds similar to 2-hydroxy-5-sulfophenyl-azo-benzoic acids, revealing insights into their reduction mechanisms and potential applications in electrochemistry (Mandić, Nigović, & Šimunić, 2004).
Optical Properties and Polymer Modification : Research on polyvinyl alcohol/acrylic acid hydrogels modified with amine compounds, including derivatives of 2-hydroxybenzoic acids, has shown enhanced antibacterial and antifungal activities. These modifications also improve the thermal stability of the polymers, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
properties
CAS RN |
915798-75-3 |
|---|---|
Product Name |
[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate |
Molecular Formula |
C16H11NO3S3 |
Molecular Weight |
361.45 |
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C16H11NO3S3/c17-10-3-6-13(18)12(7-10)16(19)20-11-4-1-9(2-5-11)14-8-15(21)23-22-14/h1-8,18H,17H2 |
InChI Key |
IFYIEDLRMQRZEP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=S)SS2)OC(=O)C3=C(C=CC(=C3)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ATB-429 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



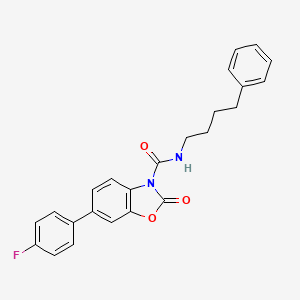
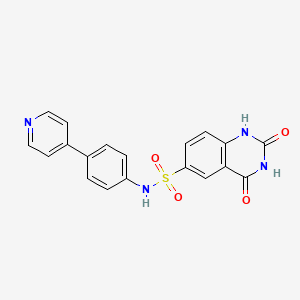

![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)
![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)


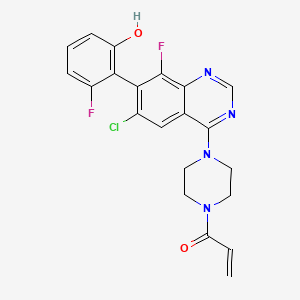
![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)
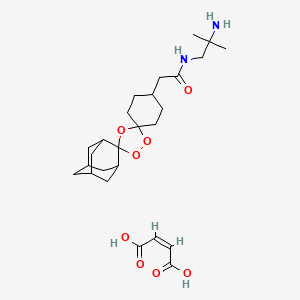
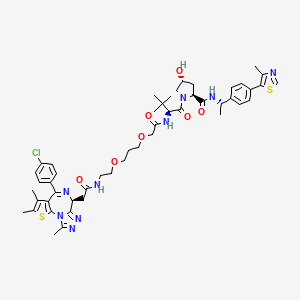
![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)
